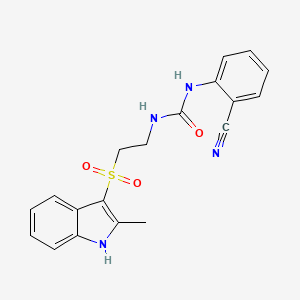

1-(2-cyanophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-cyanophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as Cmpd 1 and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Urea-based Herbicides and Environmental Impact

Urea derivatives, specifically urea-based herbicides like phenylureas, have been extensively studied for their application in agriculture and their environmental fate. These compounds act primarily by inhibiting photosynthesis at photosystem II or acetolactate synthase, showcasing their utility in controlling broadleaf and grassy weeds. The environmental detection of phenylureas due to agricultural runoff has prompted research into their biological effects on non-target organisms, including fish and amphibians, with diuron and linuron being focal compounds. The studies suggest a need for further investigation into the sub-lethal effects and mechanisms of toxicity to better understand the environmental impact of these herbicides and to explore potential mitigation strategies (Marlatt & Martyniuk, 2017).

Urease Inhibitors in Medical and Agricultural Applications

Research on urease inhibitors has significant implications for both medical and agricultural fields. Urease, the enzyme that catalyzes the hydrolysis of urea, plays a crucial role in infections caused by specific bacteria in the gastric and urinary tracts. Finding effective urease inhibitors can lead to new treatments for these infections. Moreover, urease inhibitors have potential applications in agriculture, such as reducing the volatilization of ammonia from urea-based fertilizers, thereby improving nitrogen use efficiency and reducing environmental pollution (Kosikowska & Berlicki, 2011).

Use of Urea Derivatives in Synthesis and Industry

The synthesis of organic carbonates from urea presents a green chemistry approach to producing important industrial compounds like monomers, polymers, and fuel additives. The process of alcoholysis of urea is highlighted for its advantages, including the use of inexpensive and abundant raw materials, favorable reaction thermodynamics, and the avoidance of water-alcohol azeotrope formation. This synthesis route, offering a sustainable alternative for the production of dimethyl carbonate (DMC) and diethyl carbonate (DEC), also aligns with efforts to utilize and sequester CO2, addressing environmental concerns and contributing to the circular economy (Shukla & Srivastava, 2017).

properties

IUPAC Name |

1-(2-cyanophenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-13-18(15-7-3-5-9-17(15)22-13)27(25,26)11-10-21-19(24)23-16-8-4-2-6-14(16)12-20/h2-9,22H,10-11H2,1H3,(H2,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGGHEYQCRESNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2824252.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2824253.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide](/img/structure/B2824256.png)

![2-(Furan-2-yl)-5-((4-hydroxypiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2824258.png)

![N-[2-(dimethylamino)ethyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2824263.png)

![4-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2824267.png)

![methyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2824268.png)

![2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide](/img/structure/B2824271.png)